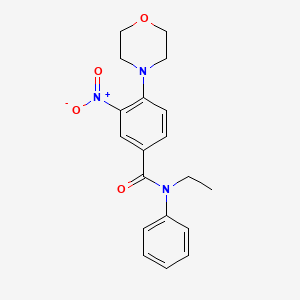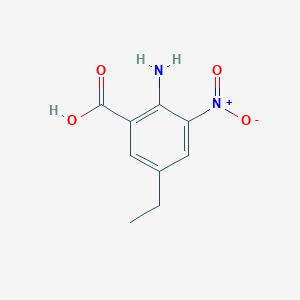![molecular formula C25H27BrN2O3 B4139191 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide
Vue d'ensemble
Description
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide is believed to exert its effects through the inhibition of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. Additionally, 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been shown to activate certain receptors in the brain, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its potential anticancer activity, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has also been shown to have vasodilatory effects, which may contribute to its potential cardiovascular benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various treatments and interventions. However, one limitation of using 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide is its relatively low solubility, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide. One area of interest is its potential use in the treatment of cancer, either alone or in combination with other treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide and its effects on various physiological systems. Finally, there may be potential applications for 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide in the treatment of neurodegenerative diseases and other neurological disorders.
Applications De Recherche Scientifique
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been used in a variety of scientific research studies, including cancer research, neurobiology, and cardiovascular research. It has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been used to study the role of certain proteins in the brain, and its effects on the cardiovascular system have also been investigated.
Propriétés
IUPAC Name |
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O3/c1-3-30-23-14-20(16-27-18(2)19-10-6-4-7-11-19)22(26)15-24(23)31-17-25(29)28-21-12-8-5-9-13-21/h4-15,18,27H,3,16-17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPJCFUICAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC(C)C2=CC=CC=C2)Br)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N~1~-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)

![dimethyl 5-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B4139138.png)


![1-[({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4139168.png)
![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)


![{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4139204.png)